

# **Application Notes and Protocols for Pulsed Laser Deposition of Epitaxial FeSe Films**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the growth of high-quality epitaxial **iron selenide** (FeSe) thin films using pulsed laser deposition (PLD). FeSe is a material of significant interest due to its unique superconducting properties, which can be tuned by strain, thickness, and composition.

### Introduction to Pulsed Laser Deposition of FeSe

Pulsed laser deposition is a versatile physical vapor deposition technique well-suited for the growth of complex materials like FeSe. In PLD, a high-power laser is used to ablate a stoichiometric FeSe target, creating a plasma plume that expands and deposits onto a heated substrate. This method allows for precise control over film thickness and stoichiometry, which are critical for achieving desired superconducting properties.

A primary challenge in the PLD of FeSe is managing the high volatility of selenium (Se), which can lead to off-stoichiometric films. Careful optimization of deposition parameters such as substrate temperature, laser fluence, and background pressure is crucial to overcome this issue.

## **Experimental Protocols FeSe Target Preparation**

### Methodological & Application





High-quality thin films begin with a high-quality target. The most common method for synthesizing a polycrystalline FeSe target is through a solid-state reaction.

Protocol: Solid-State Reaction Synthesis of FeSe Target

- Precursor Materials: High-purity iron (Fe) powder (e.g., 99.9%) and selenium (Se) shots or powder (e.g., 99.999%).
- Stoichiometry: Weigh the Fe and Se precursors in a desired atomic ratio. While a stoichiometric 1:1 ratio is a good starting point, slightly adjusting the ratio (e.g., Fe:Se from 1:1.10 to 1:0.90) can be used to tune the superconducting properties of the resulting films.[1]
- Mixing: Thoroughly grind the powders together in an agate mortar inside an argon-filled glovebox to ensure homogeneity and prevent oxidation.
- Sealing: Press the mixed powder into a pellet and seal it in an evacuated quartz tube.
- Sintering: Heat the sealed quartz tube in a furnace. A typical two-step sintering process is effective:
  - First step: Heat to 400-500 °C for 12-24 hours.
  - Second step: Increase the temperature to 600-700 °C and hold for 24-48 hours.
- Cooling: Allow the furnace to cool down slowly to room temperature.
- Characterization: Characterize the resulting polycrystalline target using X-ray diffraction (XRD) to confirm the formation of the tetragonal β-FeSe phase. The lattice parameters of the target can be determined by Rietveld refinement.[2]

An alternative, faster method for target fabrication is Spark Plasma Sintering (SPS), which can produce dense polycrystalline targets in a much shorter time.[3][4]

### **Substrate Preparation**

The choice of substrate and its preparation are critical for achieving epitaxial growth. Common substrates for FeSe films include SrTiO<sub>3</sub> (STO), LaAlO<sub>3</sub> (LAO), CaF<sub>2</sub>, and MgO.[1][5][6] Atomically flat substrate surfaces are essential for high-quality film growth.



Protocol: STO (001) Substrate Preparation

- Annealing: Anneal the STO substrate in a tube furnace in air at 1000 °C for 6-12 hours to promote surface reconstruction.[7]
- Etching and Rinsing: After annealing, etch the substrate in a buffered hydrofluoric acid (BHF) solution or deionized water to achieve a TiO<sub>2</sub>-terminated surface.[7][8]
- Final Annealing: Perform a final annealing step in the PLD chamber under vacuum or in an oxygen atmosphere to ensure a clean and well-ordered surface before deposition.

### **Pulsed Laser Deposition of FeSe Film**

The following is a general protocol for the PLD of FeSe films. Optimal parameters will vary depending on the specific PLD system and desired film properties.

Protocol: PLD Growth of Epitaxial FeSe Film

- System Preparation:
  - Mount the prepared substrate onto the heater in the PLD chamber.
  - Load the FeSe target into the target carousel.
  - Evacuate the chamber to a base pressure of  $< 1 \times 10^{-6}$  Pa.[2]
- Deposition Conditions:
  - Substrate Temperature (Ts): Heat the substrate to the desired deposition temperature. The
    optimal temperature is typically in the range of 300-550 °C.[5][6][7] Lower temperatures
    can suppress Se re-evaporation, while higher temperatures can improve crystallinity.
  - Laser Parameters: Use a KrF excimer laser ( $\lambda$  = 248 nm) or a Nd:YAG laser.
    - Laser Fluence: Set the laser fluence to 1-6 J/cm².[5][9] Higher fluence generally improves crystallinity and can affect stoichiometry.[10][11]
    - Repetition Rate: Use a repetition rate between 1 and 10 Hz.[2][5][7]



- Target-to-Substrate Distance: Position the substrate at a distance of 4-5 cm from the target.[10]
- Deposition:
  - Ablate the rotating FeSe target with the laser.
  - Monitor the film growth in-situ using Reflection High-Energy Electron Diffraction (RHEED),
     if available, to observe the growth mode and surface crystallinity.
- Cooling: After deposition, cool the film down to room temperature in a high vacuum.
- Capping Layer (Optional): To prevent degradation of the FeSe film upon exposure to air, an amorphous silicon or other suitable capping layer can be deposited at room temperature before removing the sample from the vacuum chamber.[8]

# Data Presentation: PLD Parameters and Resulting Film Properties

The following tables summarize quantitative data from various studies on the PLD of FeSe films, highlighting the relationship between deposition parameters and the resulting superconducting and structural properties.

Table 1: Influence of Substrate and Deposition Temperature on FeSe Film Properties



Substrate	Depositio n Temperat ure (°C)	Film Thicknes s (nm)	c-axis Lattice Paramete r (Å)	Tc,onset (K)	Tc,zero (K)	Referenc e
LaAlO₃	100 - 600	27 - 480	Varies with Ts	up to 8	No zero resistance	[6]
LaAlO₃	500	~100	~5.52	8	-	[6]
SrTiO₃	320	~400	-	~7	-	[5]
MgO	320	~400	-	~7	-	[5]
CaF2	350	>160	~5.52	15	~13	[1]
SrTiO₃	500	7-25	Varies with thickness	up to ~30	~23	[12][13]

Table 2: Effect of Laser Parameters and Target Stoichiometry on FeSe/CaF2 Films

Target Fe:Se Ratio	Laser Repetitio n Rate (Hz)	Laser Fluence (J/cm²)	c-axis Lattice Paramete r (Å)	Tc,onset (K)	Tc,zero (K)	Referenc e
1:0.97	2	~1-2	~5.52	~15	~13	[1]
1:1.10	2	~1-2	<5.52	<10	<8	[1]
1:0.90	2	~1-2	>5.52	<5	<2	[1]

### Film Characterization

A suite of characterization techniques is necessary to evaluate the quality and properties of the grown FeSe films.

• Structural Characterization:



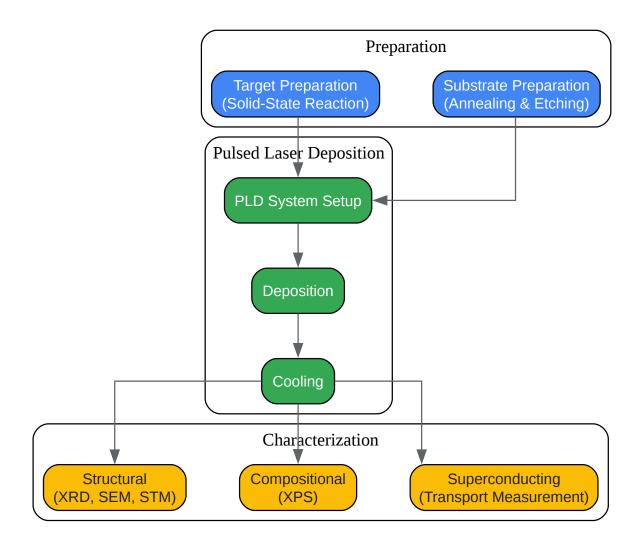
- X-Ray Diffraction (XRD): To determine the crystal structure, orientation (epitaxy), and lattice parameters of the film.[2][6]
- Scanning Electron Microscopy (SEM): To investigate the surface morphology and identify any particulates or defects.[6]
- Scanning Tunneling Microscopy (STM): To obtain atomic-resolution images of the film surface.[12]
- Compositional Characterization:
  - X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of Fe and Se.[6]
- Superconducting Property Characterization:
  - Four-Point Probe Measurement: To measure the temperature-dependent resistivity and determine the superconducting transition temperature (Tc).[6]

## Visualizations

### **Experimental Workflow**

The following diagram illustrates the overall workflow for the pulsed laser deposition of epitaxial FeSe films.





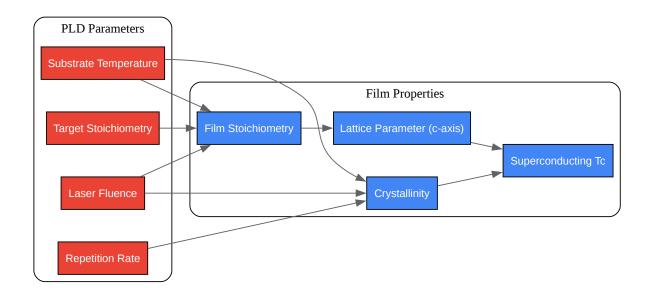
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Overall workflow for PLD of FeSe films.

### **Parameter Relationships**

The following diagram illustrates the key relationships between PLD parameters and the resulting FeSe film properties.





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